molecular formula C15H28N2OS B13970206 2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one

2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one

Cat. No.: B13970206
M. Wt: 284.5 g/mol
InChI Key: NQUWPZFKXRAACE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[45]decan-2-yl)-3-methylbutan-1-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one typically involves multi-step organic reactions. One common approach is to start with a spirocyclic precursor, which undergoes a series of functional group transformations to introduce the amino, mercaptomethyl, and methylbutanone groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercaptomethyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of kinase activity, modulation of signaling pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H28N2OS

Molecular Weight

284.5 g/mol

IUPAC Name

2-amino-3-methyl-1-[8-(sulfanylmethyl)-2-azaspiro[4.5]decan-2-yl]butan-1-one

InChI

InChI=1S/C15H28N2OS/c1-11(2)13(16)14(18)17-8-7-15(10-17)5-3-12(9-19)4-6-15/h11-13,19H,3-10,16H2,1-2H3

InChI Key

NQUWPZFKXRAACE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC2(C1)CCC(CC2)CS)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.